molecular formula C18H24N4O2 B1438958 Tert-butyl 4-(3-cyano-6-cyclopropylpyridin-2-yl)piperazine-1-carboxylate CAS No. 1135283-84-9

Tert-butyl 4-(3-cyano-6-cyclopropylpyridin-2-yl)piperazine-1-carboxylate

Cat. No. B1438958
CAS RN: 1135283-84-9
M. Wt: 328.4 g/mol
InChI Key: KXHIRDUGFMXLKB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-cyano-6-cyclopropylpyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H24N4O2 . It has an average mass of 328.409 Da and a monoisotopic mass of 328.189911 Da . This compound is commonly used in scientific research for its biological properties.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .

Scientific Research Applications

Synthesis and Characterization

The scientific research applications of Tert-butyl 4-(3-cyano-6-cyclopropylpyridin-2-yl)piperazine-1-carboxylate primarily involve its synthesis and characterization. The compound has been synthesized through various methods, involving condensation reactions and characterized using spectroscopic techniques like LCMS, NMR, IR, and X-ray diffraction studies. For example, Sanjeevarayappa et al. (2015) synthesized a related compound using condensation reaction between carbamimide and 3-fluorobenzoic acid, characterized it through LCMS, NMR, IR, and confirmed its structure via X-ray diffraction data (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Biological Evaluation

Some studies have also evaluated the biological activities of this compound and its derivatives. These evaluations often include in vitro antibacterial and anthelmintic activity assays. For instance, the compound synthesized by Sanjeevarayappa et al. exhibited moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Molecular Structure Analysis

The molecular structure and crystal packing of derivatives of Tert-butyl 4-(3-cyano-6-cyclopropylpyridin-2-yl)piperazine-1-carboxylate have been a subject of interest. Detailed analysis of intermolecular interactions and crystal packing, using techniques like Hirshfeld surface analysis and fingerprint plots, provide insights into the compound's chemical properties and potential applications. This approach was taken in the study of two derivatives of N-Boc piperazine by Kulkarni et al. (2016), which also included an antibacterial and antifungal study (Kulkarni et al., 2016).

Potential in Drug Development

The compound and its derivatives are considered as intermediates in the synthesis of various pharmacologically active molecules. For instance, Zhang et al. (2018) described the synthesis of a related compound as an important intermediate for small molecule anticancer drugs (Zhang, Ye, Xu, & Xu, 2018).

Anticorrosive Applications

Beyond biomedical applications, this compound has also been investigated for its potential in industrial applications, such as in corrosion inhibition. For example, Praveen et al. (2021) studied the anticorrosive behavior of a novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, for carbon steel in an acidic environment, demonstrating its efficacy as a corrosion inhibitor (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

properties

IUPAC Name

tert-butyl 4-(3-cyano-6-cyclopropylpyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)22-10-8-21(9-11-22)16-14(12-19)6-7-15(20-16)13-4-5-13/h6-7,13H,4-5,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHIRDUGFMXLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C3CC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201136446
Record name 1,1-Dimethylethyl 4-(3-cyano-6-cyclopropyl-2-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-cyano-6-cyclopropylpyridin-2-yl)piperazine-1-carboxylate

CAS RN

1135283-84-9
Record name 1,1-Dimethylethyl 4-(3-cyano-6-cyclopropyl-2-pyridinyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(3-cyano-6-cyclopropyl-2-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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